

Spectroscopic Profile of 5-Hexenal: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Hexenal**

Cat. No.: **B1605083**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **5-hexenal**, a valuable unsaturated aldehyde in organic synthesis and chemical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The quantitative spectroscopic data for **5-hexenal** are summarized in the tables below for easy reference and comparison.

Table 1: ^1H NMR Spectroscopic Data for 5-Hexenal

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
9.77	t	1H	-CHO
5.80	m	1H	=CH-
5.00	m	2H	CH ₂ =
2.44	dt	2H	-CH ₂ -CHO
2.11	q	2H	=CH-CH ₂ -
1.71	quintet	2H	-CH ₂ -CH ₂ -CH ₂ -

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data for 5-Hexenal

Chemical Shift (δ) ppm	Assignment
202.5	C=O
138.0	=CH-
115.2	CH ₂ =
43.8	-CH ₂ -CHO
33.3	=CH-CH ₂ -
21.8	-CH ₂ -CH ₂ -CH ₂ -

Solvent: CDCl₃

Table 3: IR Spectroscopic Data for 5-Hexenal

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2935	Strong	C-H (alkane) stretch
~2820, ~2720	Medium	C-H (aldehyde) stretch (Fermi doublet)
~1730	Strong	C=O (aldehyde) stretch[1]
~1640	Medium	C=C (alkene) stretch
~3080	Medium	C-H (alkene, =C-H) stretch
~995, ~915	Strong	=C-H bend (out-of-plane)

Table 4: Mass Spectrometry (GC-MS) Data for 5-Hexenal

m/z	Relative Intensity	Assignment
98	Moderate	$[M]^+$ (Molecular Ion)
81	Moderate	$[M-OH]^+$
69	Strong	$[C_5H_9]^+$
54	High	$[C_4H_6]^+$
41	Very High	$[C_3H_5]^+$ (Allyl cation)

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A dilute solution of **5-hexenal** is prepared in deuterated chloroform ($CDCl_3$).

Instrumentation:

- 1H NMR: Bruker AM-200 spectrometer.[\[2\]](#)
- ^{13}C NMR: Bruker AM-270 spectrometer.[\[2\]](#)

1H NMR Spectroscopy Protocol:

- The prepared sample is placed in a 5 mm NMR tube.
- The spectrometer is tuned and locked onto the deuterium signal of the $CDCl_3$.
- Shimming is performed to optimize the magnetic field homogeneity.
- A standard one-pulse sequence is used to acquire the free induction decay (FID).
- The FID is Fourier transformed, and the resulting spectrum is phase and baseline corrected.
- Chemical shifts are referenced to the residual solvent peak of $CDCl_3$ (δ 7.26 ppm).

¹³C NMR Spectroscopy Protocol:

- The sample is prepared and placed in the spectrometer as described for ¹H NMR.
- A standard proton-decoupled pulse sequence (e.g., zgpg30) is utilized.
- A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.
- The FID is processed with Fourier transformation, followed by phase and baseline correction.
- Chemical shifts are referenced to the CDCl₃ solvent peak (δ 77.16 ppm).

Infrared (IR) Spectroscopy

Sample Preparation: As **5-hexenal** is a liquid at room temperature, the spectrum is typically recorded as a neat thin film. A drop of the neat liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

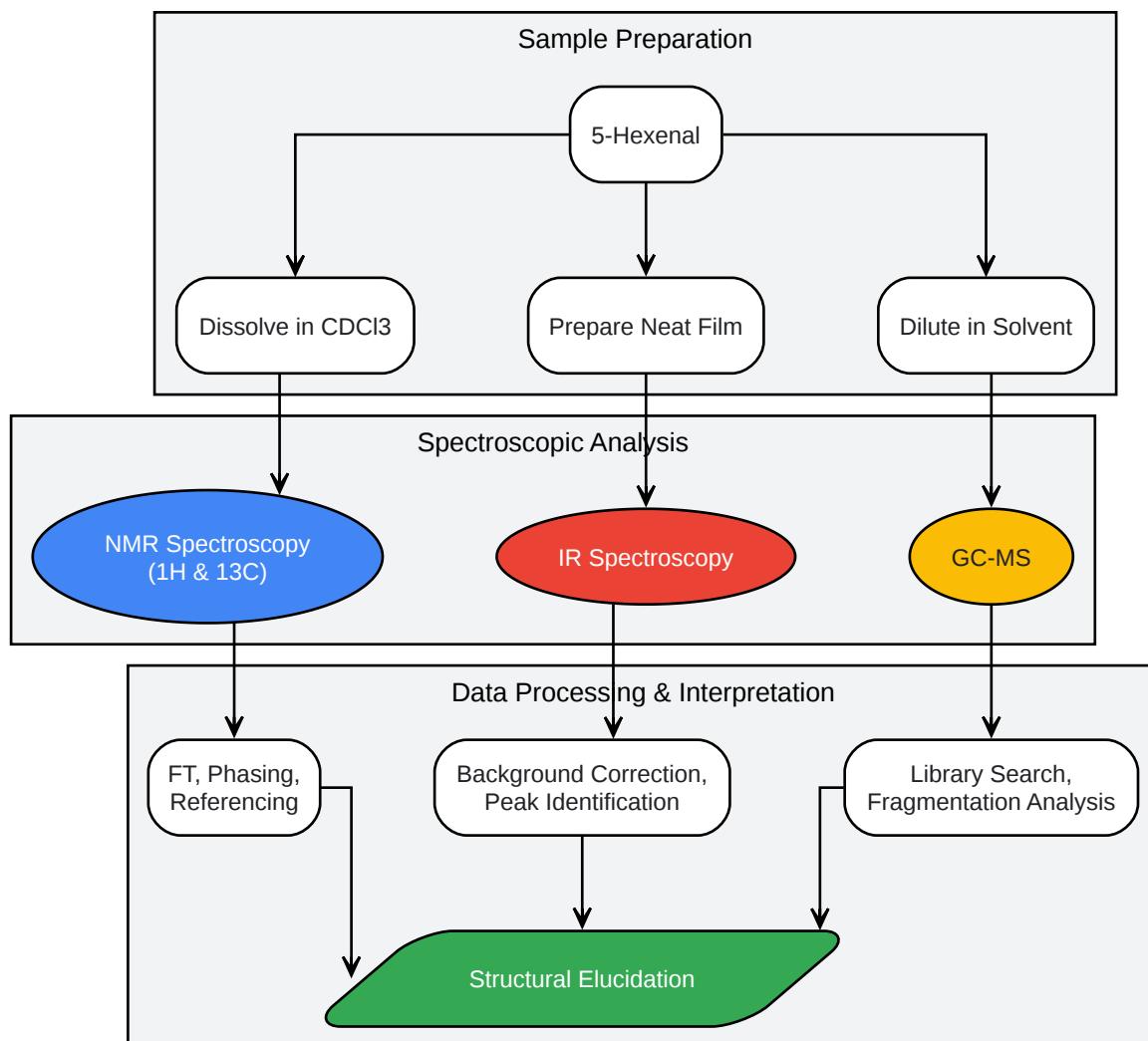
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Protocol:

- A background spectrum of the clean salt plates is recorded.
- A thin film of the **5-hexenal** sample is prepared between the salt plates.
- The sample is placed in the spectrometer's sample holder.
- The infrared spectrum is recorded by co-adding multiple scans to improve the signal-to-noise ratio.
- The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).


Protocol (Representative for a similar volatile aldehyde):

- Sample Introduction: A dilute solution of **5-hexenal** in a volatile solvent (e.g., dichloromethane) is injected into the GC.
- Gas Chromatography: The sample is vaporized and separated on a capillary column (e.g., a non-polar or semi-polar column like a DB-5ms). A temperature program is used to elute the components, for instance, an initial temperature of 40°C held for a few minutes, followed by a ramp up to 250°C.
- Ionization: As **5-hexenal** elutes from the GC column, it enters the mass spectrometer and is ionized, typically using Electron Ionization (EI) at 70 eV.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- Detection: The abundance of each ion is measured, generating a mass spectrum.

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of **5-hexenal**.

Spectroscopic Analysis Workflow for 5-Hexenal

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **5-Hexenal**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. umsl.edu [umsl.edu]
- 2. bpbs-us-w2.wpmucdn.com [bpbs-us-w2.wpmucdn.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 5-Hexenal: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1605083#spectroscopic-data-of-5-hexenal-nmr-ir-ms\]](https://www.benchchem.com/product/b1605083#spectroscopic-data-of-5-hexenal-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com